molecular formula C18H17N3O3S B2403163 2-(1-ethylindol-3-yl)sulfanyl-N-(4-nitrophenyl)acetamide CAS No. 862825-67-0

2-(1-ethylindol-3-yl)sulfanyl-N-(4-nitrophenyl)acetamide

Cat. No.: B2403163
CAS No.: 862825-67-0
M. Wt: 355.41
InChI Key: RGCAGTMXKXMYJN-UHFFFAOYSA-N
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Description

2-(1-ethylindol-3-yl)sulfanyl-N-(4-nitrophenyl)acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole core, which is a common structural motif in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-ethylindol-3-yl)sulfanyl-N-(4-nitrophenyl)acetamide typically involves the reaction of 1-ethylindole with a suitable sulfanylating agent, followed by acylation with 4-nitrophenylacetyl chloride. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

2-(1-ethylindol-3-yl)sulfanyl-N-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(1-ethylindol-3-yl)sulfanyl-N-(4-nitrophenyl)acetamide is not fully understood. it is believed to interact with various molecular targets due to the presence of the indole core. Indole derivatives are known to bind to multiple receptors and enzymes, influencing various biological pathways . The nitro group may also play a role in its biological activity by undergoing bioreduction to form reactive intermediates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-ethylindol-3-yl)sulfanyl-N-(4-nitrophenyl)acetamide is unique due to the combination of the indole core with both sulfanyl and nitrophenylacetamide groups. This unique structure may confer distinct biological activities and chemical reactivity compared to other indole derivatives .

Properties

IUPAC Name

2-(1-ethylindol-3-yl)sulfanyl-N-(4-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-2-20-11-17(15-5-3-4-6-16(15)20)25-12-18(22)19-13-7-9-14(10-8-13)21(23)24/h3-11H,2,12H2,1H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGCAGTMXKXMYJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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